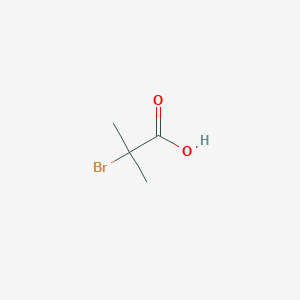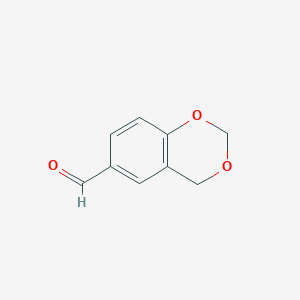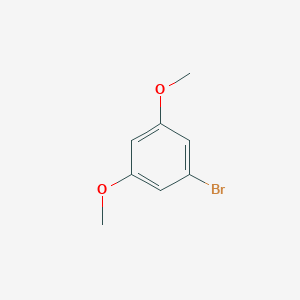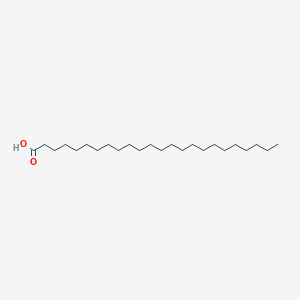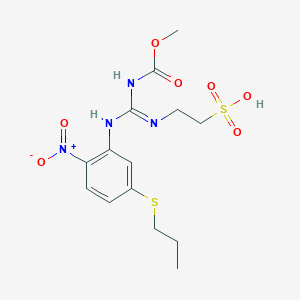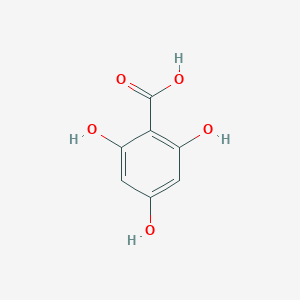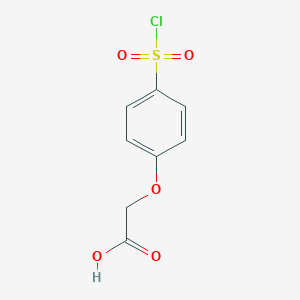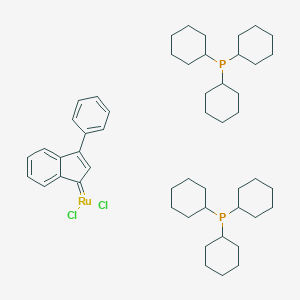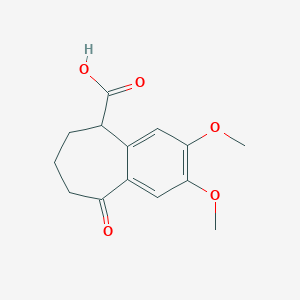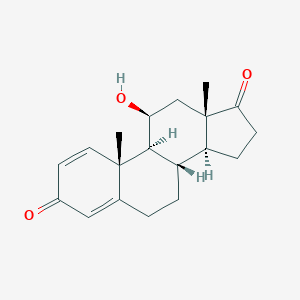
11β-Hydroxyboldione
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.
Medicine: Research has explored its potential use in hormone replacement therapy and the treatment of muscle-wasting conditions.
Industry: It is used in the development of performance-enhancing drugs and supplements.
Wirkmechanismus
- Conversely, 11β-HSD2 acts as a dehydrogenase, converting active cortisol back to inactive cortisone .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
11beta-Hydroxyboldione interacts with several enzymes, proteins, and other biomolecules. The most notable interaction is with the enzyme 11beta-Hydroxysteroid Dehydrogenase (11β-HSD), which regulates the conversion of inert cortisone to active cortisol . This interaction plays a crucial role in the regulation of glucocorticoid and mineralocorticoid receptors .
Cellular Effects
The effects of 11beta-Hydroxyboldione on cells are primarily mediated through its interaction with 11β-HSD. This interaction influences cell function by modulating the availability of active glucocorticoids for the glucocorticoid receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 11beta-Hydroxyboldione involves its binding interactions with biomolecules, particularly with the enzyme 11β-HSD. It influences the enzyme’s activity, leading to changes in the levels of active cortisol and cortisone . This interaction can result in changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
These effects could include threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
11beta-Hydroxyboldione is involved in the metabolic pathway regulated by 11β-HSD. This enzyme catalyzes the interconversion of cortisone to cortisol, a crucial process in the metabolism of carbohydrates, lipids, and proteins .
Subcellular Localization
The subcellular localization of 11beta-Hydroxyboldione is not explicitly known. Given its interaction with 11β-HSD, it is likely to be found in areas where this enzyme is present, such as the endoplasmic reticulum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxyboldione typically involves the hydroxylation of boldenone. The process begins with boldenone, which undergoes a hydroxylation reaction at the 11-beta position. This reaction is often catalyzed by specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group.
Industrial Production Methods: In industrial settings, the production of 11beta-Hydroxyboldione may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Types of Reactions:
Oxidation: 11beta-Hydroxyboldione can undergo oxidation reactions, where the hydroxyl group at the 11-beta position is converted to a ketone group.
Reduction: The compound can also be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at different positions on the steroid backbone, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of 11beta-Hydroxyboldione.
Catalysts: Enzymes or metal catalysts may be employed to facilitate specific reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 11beta-Hydroxyboldione can yield 11-keto derivatives, while reduction can produce various hydroxylated compounds.
Vergleich Mit ähnlichen Verbindungen
Boldenone: The parent compound of 11beta-Hydroxyboldione, known for its anabolic properties.
Testosterone: A naturally occurring androgen with similar anabolic effects.
Nandrolone: Another synthetic anabolic steroid with comparable properties.
Uniqueness: 11beta-Hydroxyboldione is unique due to the presence of the hydroxyl group at the 11-beta position, which can influence its biological activity and metabolism. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLUHXKCIXGSR-KCZNZURUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432127 | |
| Record name | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898-84-0 | |
| Record name | 11beta-Hydroxyboldione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000898840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Androstadien-11β-ol-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11.BETA.-HYDROXYBOLDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5716EN1N08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


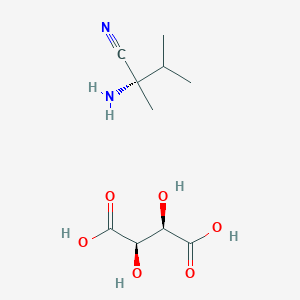
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
